Omega-conotoxin SVIB is a peptide toxin derived from the venom of the marine cone snail species Conus striatus. This compound belongs to the family of omega-conotoxins, which are known for their ability to selectively block voltage-gated calcium channels, particularly the N-type calcium channels (CaV2.2). Omega-conotoxin SVIB has garnered interest for its potential applications in pain management and neurological research due to its unique mechanism of action and structural properties.
Omega-conotoxin SVIB is classified as a neurotoxin and is part of a larger group of conotoxins produced by cone snails, which are predatory marine gastropods. These toxins are synthesized in the venom glands of the snails and are utilized for capturing prey and defense against predators. The specific source of omega-conotoxin SVIB is Conus striatus, a species known for its venom's pharmacological properties that target ion channels in mammals .
The synthesis of omega-conotoxin SVIB can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the construction of peptides with precise amino acid sequences. This technique involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. In the case of omega-conotoxin SVIB, specific attention is given to incorporating disulfide bonds that are crucial for the stability and biological activity of the peptide. The formation of these disulfide bonds can occur either during synthesis or through subsequent oxidative folding processes .
Omega-conotoxin SVIB exhibits a characteristic structure typical of omega-conotoxins, featuring a rigid framework formed by four loops stabilized by three disulfide bonds, creating an "inhibitor cystine knot" motif. The molecular formula and mass of omega-conotoxin SVIB are critical for understanding its interactions with calcium channels. The peptide consists of 25 amino acids with a molecular weight of approximately 3,000 Da. Structural analyses using nuclear magnetic resonance (NMR) spectroscopy have revealed detailed insights into its three-dimensional conformation, highlighting key residues involved in channel binding .
Omega-conotoxin SVIB primarily functions through its interaction with voltage-gated calcium channels, specifically blocking the influx of calcium ions into neurons. This blockade occurs via competitive inhibition at the channel's pore, preventing normal physiological signaling. The chemical reactions involved include binding interactions between the peptide and specific amino acid residues within the channel, leading to conformational changes that inhibit ion flow. Detailed studies have identified critical residues within both the toxin and the calcium channel that facilitate this interaction .
The mechanism of action for omega-conotoxin SVIB involves its binding to the N-type voltage-gated calcium channels (CaV2.2), which play a significant role in neurotransmitter release and pain signaling pathways. Upon binding, omega-conotoxin SVIB induces conformational changes in the channel that result in its closure, effectively preventing calcium ions from entering the neuron. This action disrupts synaptic transmission and has implications for pain relief strategies . Studies have shown that omega-conotoxin SVIB maintains high affinity for CaV2.2 channels despite variations in its amino acid sequence compared to other conotoxins .
Omega-conotoxin SVIB possesses several notable physical and chemical properties:
These properties contribute to its biological activity and potential therapeutic applications.
The primary scientific uses of omega-conotoxin SVIB revolve around its potential as a therapeutic agent in pain management and neurological disorders. Its ability to selectively inhibit N-type calcium channels makes it a candidate for developing analgesics aimed at treating chronic pain conditions without the side effects associated with traditional opioids. Additionally, research into omega-conotoxins like SVIB provides valuable insights into neuronal signaling mechanisms, contributing to our understanding of pain pathways and potential drug development strategies targeting ion channels .
Omega-conotoxin SVIB is a 27-30 amino acid peptide originally isolated from the venom of the vermivorous cone snail Conus striatus [3] [7]. Its primary sequence is characterized by a high proportion of basic residues (lysine and arginine), contributing to a net positive charge of approximately +5 to +6 at physiological pH, which facilitates interactions with negatively charged regions of voltage-gated calcium channels [4] [8]. A defining feature is its six conserved cysteine residues forming three disulfide bonds with a specific connectivity: Cys1-Cys16, Cys8-Cys20, and Cys15-Cys26 (Table 1) [3] [7]. This arrangement creates a rigid "cystine knot" core essential for structural stability and biological activity [4] [8]. The disulfide framework divides the peptide into four loops (VI/VII framework), with Loop 2 (between Cys8 and Cys15) critically involved in channel binding [1] [6].
Unlike many omega-conotoxins (e.g., MVIIA, GVIA) that undergo C-terminal amidation, SVIB lacks this modification based on mass spectrometry and sequence analysis [7] [8]. This absence influences its electrostatic properties and may contribute to its distinct binding kinetics. Key post-translational modifications include hydroxylation of proline residues (e.g., at position 10, denoted 'O' in sequence notation), which stabilizes turn structures through additional hydrogen bonding [8]. No glycosylation or other extensive modifications have been reported, consistent with the minimal processing typical of conopeptides beyond disulfide formation and proline hydroxylation [4] [8].
Table 1: Primary Structural Features of Omega-Conotoxin SVIB
Feature | SVIB Characteristics | Functional Implication |
---|---|---|
Length | 27-30 amino acids | Compact scaffold for target interaction |
Disulfide Bonds | Cys1-Cys16, Cys8-Cys20, Cys15-Cys26 | Forms inhibitor cystine knot (ICK) core |
Net Charge | +5 to +6 | Electrostatic attraction to CaV channels |
C-Terminus | Free carboxylate (non-amidated) | Alters electrostatic surface vs. amidated conotoxins |
Key Modifications | Proline hydroxylation | Stabilizes turn conformations |
Solution-state NMR spectroscopy reveals SVIB adopts a compact tertiary fold stabilized by its disulfide core [8]. The secondary structure comprises a triple-stranded, anti-parallel β-sheet (residues 3–5, 19–21, and 24–26) interconnected by four β-turns (Figure 1) [2] [8]. Key hydrogen bonds include those between the side chain of Ser6 and the backbone carbonyl of Lys7, and Thr17 to Arg27, further rigidifying the structure [8]. The β-hairpin (residues 19–26) is a conserved feature critical for presenting functional residues toward the channel pore. NMR dynamics studies indicate reduced flexibility in the β-sheet regions compared to loops, consistent with a stable scaffold [1] [8].
The inhibitor cystine knot (ICK) motif, formed by the nested disulfide bonds (Cys1-Cys16, Cys15-Cys26) and the third (Cys8-Cys20), creates a rigid core resistant to thermal and proteolytic degradation [4] [8]. This knot constrains the peptide backbone, limiting conformational flexibility in Loop 2 (Cys8-Cys15) – the primary channel interaction site. Mutagenesis studies on related ω-conotoxins show that disulfide disruption abolishes activity, confirming their role in maintaining functional topology [1] [6]. Notably, conformational exchange in the binding loop observed in MVIIA (linked to Cys8-Cys20 dynamics) [1] is likely minimized in SVIB due to optimized disulfide geometry, contributing to its high binding affinity.
Despite divergent selectivity profiles, SVIB shares a conserved structural scaffold with other ω-conotoxins targeting voltage-gated calcium channels (Table 2). This includes:
This consensus structure forms a rigid "pharmacophore platform" upon which sequence variations in the loops (particularly Loops 2 and 4) confer subtype selectivity [2] [6].
Table 2: Comparative Structural Features of Select Omega-Conotoxins
Conotoxin | Source Snail | Target CaV | Length (aa) | C-Terminus | Key Residues (Loop 2/Loop 4) | Conserved β-Sheet |
---|---|---|---|---|---|---|
SVIB | C. striatus | N-type | 27-30 | Free COOH | Arg13, Tyr14, Lys18 | Yes |
MVIIA | C. magus | N-type | 25 | Amidated | Tyr13, Leu14, Arg21 | Yes |
GVIA | C. geographus | N-type | 27 | Amidated | Tyr13, Leu14, Arg17 | Yes |
MVIIC | C. magus | P/Q-type | 26 | Amidated | Ser13, Thr14, Lys19 | Yes [5] |
Loop 2 (Cys8-Cys15) and Loop 4 (Cys20-Cys26) exhibit the greatest structural divergence among ω-conotoxins and are primary determinants of channel subtype selectivity:
Table 3: Pharmacological Profile of Omega-Conotoxin SVIB
Property | SVIB Value/Characteristic | Method | Reference |
---|---|---|---|
Target Channel (Primary) | Cav2.2 (N-type) | Fluorimetric imaging, Patch clamp | [3] [8] |
IC₅₀ (hCav2.2) | Low nM range (2-9 pM in binding)* | ¹²⁵I-GVIA displacement | [8] |
Selectivity vs. Cav2.1 (P/Q) | >1000-fold | Electrophysiology (rDRG neurons) | [3] [8] |
Selectivity vs. Cav1/3 | Inactive (>30 µM) | Calcium imaging | [8] |
Key Residue for Activity | Arg13 (Loop 2) | Mutagenesis & functional assay | [8] |
Note: Higher affinity in fish brain membranes vs. human SH-SY5Y cells, supporting defensive role. |
The structural insights into SVIB, particularly its unique Loop 2 architecture centered around Arg13, provide a template for designing novel calcium channel blockers with tailored selectivity profiles. Its conserved core scaffold exemplifies the evolutionary optimization of the ICK motif for neuropharmacological activity, while loop variations underscore the adaptability of conopeptides in targeting distinct ion channel subtypes [2] [4] [8].
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